4,5-Dimethyl-2-phenylpyrimidine

Description

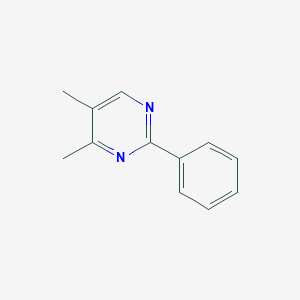

4,5-Dimethyl-2-phenylpyrimidine is a substituted pyrimidine derivative characterized by methyl groups at the 4- and 5-positions and a phenyl ring at the 2-position. Pyrimidines are heterocyclic aromatic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science.

Propriétés

Numéro CAS |

111921-74-5 |

|---|---|

Formule moléculaire |

C12H12N2 |

Poids moléculaire |

184.24 g/mol |

Nom IUPAC |

4,5-dimethyl-2-phenylpyrimidine |

InChI |

InChI=1S/C12H12N2/c1-9-8-13-12(14-10(9)2)11-6-4-3-5-7-11/h3-8H,1-2H3 |

Clé InChI |

IRMKFYLMLNITBW-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(N=C1C)C2=CC=CC=C2 |

SMILES canonique |

CC1=CN=C(N=C1C)C2=CC=CC=C2 |

Synonymes |

Pyrimidine, 4,5-dimethyl-2-phenyl- (9CI) |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

A. Halogenated Pyrimidines

- 2-(5,6-Dichloropyrimidin-4-yl)-4-(trifluoromethyl)aniline (EP 4,374,877 A2):

This compound features dichloro and trifluoromethyl substituents. The electron-withdrawing nature of Cl and CF₃ groups increases electrophilicity at the pyrimidine core, enhancing reactivity in cross-coupling reactions. Its LCMS data (m/z 299 [M+H]⁺) and HPLC retention time (0.82 minutes) suggest higher polarity compared to 4,5-Dimethyl-2-phenylpyrimidine due to the aniline and CF₃ groups .

B. Amino- and Chloro-Substituted Pyrimidines

- 2-Chloro-6-methylpyrimidine-4,5-diamine (CAS 63211-98-3):

With a similarity score of 0.88, this analog replaces the phenyl group with chlorine and adds amine groups. The chloro group facilitates nucleophilic substitution, while the amines enable hydrogen bonding, making it suitable for coordination chemistry or as a precursor in drug synthesis .

Heterocyclic Systems with Fused Rings

- 5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidine (CAS 144205-23-2):

This fused pyrazolo-pyrimidine system exhibits enhanced aromatic stability due to the conjugated π-system. The methyl and phenyl groups mirror substitutions in this compound, but the fused ring system may alter solubility and biological target selectivity, as seen in kinase inhibitor studies .

Comparative Data Table

*Calculated based on formula C₁₂H₁₂N₂.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,5-Dimethyl-2-phenylpyrimidine, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via cyclocondensation reactions using substituted pyrimidine precursors. Key reagents include β-diketones or enaminones with phenylacetonitrile derivatives under acidic or basic conditions. For example, refluxing in ethanol with ammonium acetate as a catalyst can yield 40–60% purity. Optimization involves adjusting molar ratios (e.g., 1:1.2 for diketone to nitrile) and reaction time (8–12 hours) .

- Data Consideration : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and purify via column chromatography (silica gel, gradient elution).

Q. How can structural integrity and purity of this compound be validated post-synthesis?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : Confirm methyl groups at δ 2.3–2.5 ppm (¹H NMR) and aromatic protons at δ 7.2–7.8 ppm.

- IR : Look for C=N stretches near 1600 cm⁻¹ and C-H bending for methyl groups at 1380–1450 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 200–202 (EI-MS) .

- Purity Check : HPLC with a C18 column (acetonitrile/water, 70:30) to achieve >95% purity.

Advanced Research Questions

**What strategies resolve discrepancies in reported biological activity of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.